![molecular formula C17H14N4O2S B2555663 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1421529-93-2](/img/structure/B2555663.png)
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H14N4O2S and its molecular weight is 338.39. The purity is usually 95%.
BenchChem offers high-quality N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors of Cytochrome P450 Isoforms
Chemical inhibitors, including those with furan derivatives, play a crucial role in understanding drug metabolism and predicting drug-drug interactions (DDIs). The use of potent and selective chemical inhibitors can decipher the involvement of specific Cytochrome P450 (CYP) isoforms in the metabolism of various drugs. For instance, compounds like 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM) and 3-(2-methyl-1H-imidazol-1-yl)pyridine (MIP) have been identified as selective inhibitors for CYP2A6, showcasing the importance of furan and pyrazol derivatives in drug development and interaction studies (Khojasteh et al., 2011).
Bioactive Heterocyclic Compounds
Furan and thiophene derivatives are significant in the medicinal chemistry of nucleobases, nucleosides, and their analogues. These compounds, including those with furan-2-yl and furan-3-yl substituents, exhibit a wide range of biological activities. Their importance in drug design is underscored by their role in enhancing antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. This highlights the versatility and potential of furan derivatives in the development of new therapeutic agents (Ostrowski, 2022).
DNA Binding and Minor Groove Binders
The furan derivative Hoechst 33258 is known for its specificity in binding to the minor groove of double-stranded DNA, particularly at AT-rich sequences. This compound and its analogues serve as vital tools in molecular biology for chromosome and nuclear staining, showcasing the significance of furan derivatives in DNA interaction studies and potential therapeutic applications (Issar & Kakkar, 2013).
Synthesis of Heterocycles
Furan and pyrazole derivatives are critical building blocks in synthesizing heterocyclic compounds, such as pyrazolo-imidazoles and thiazoles. Their unique reactivity facilitates the creation of various heterocyclic compounds and dyes, illustrating the chemical diversity and application of these derivatives in synthesizing new materials with potential biological activities (Gomaa & Ali, 2020).
Antioxidant and Anti-inflammatory Agents
Research on benzofused thiazole derivatives, involving synthesis and evaluation of their antioxidant and anti-inflammatory activities, highlights the potential of thiazole and furan derivatives in developing new therapeutic agents. Such studies are crucial for understanding the molecular basis of these compounds' bioactivities and for the design of drugs with optimized efficacy (Raut et al., 2020).
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-21-13(14-6-4-8-23-14)9-11(20-21)10-18-16(22)17-19-12-5-2-3-7-15(12)24-17/h2-9H,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLULRMOZHSHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

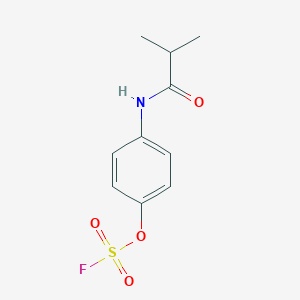
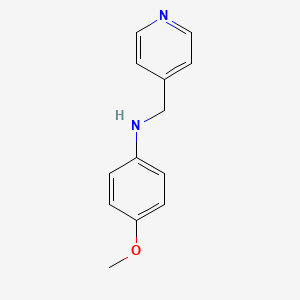
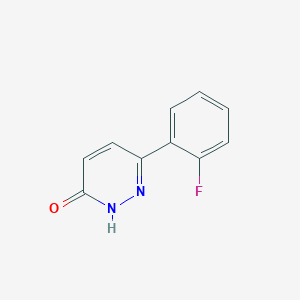
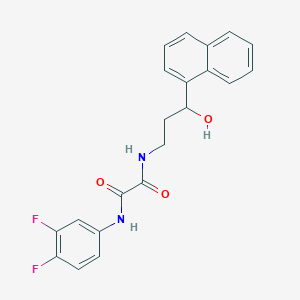
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2555586.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2555587.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2555588.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B2555592.png)
![N-{4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B2555593.png)
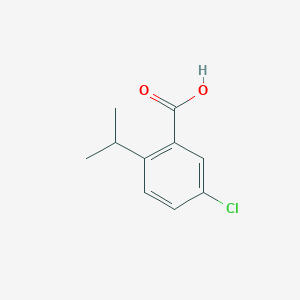
![7-(3-(Benzyloxy)-4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2555598.png)
![4-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2555599.png)
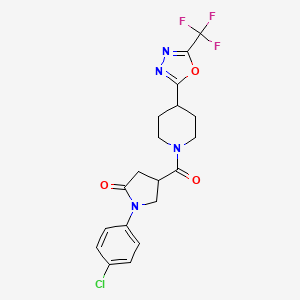
![1,3-Dimethyl-7-phenoxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2555603.png)